2-Pyridin-3-yl-1H-indole

Aromatase Inhibition CYP19A1 Cancer

Securing the precise 2-pyridin-3-yl isomer is critical, as SAR studies on aromatase and TDO confirm that alternative pyridyl regioisomers (e.g., 2- or 5-pyridinyl) completely lose target potency and heme-binding capability. This scaffold is the validated entry point for published TDO inhibitor series (e.g., LM10 analogs) and ROR1 kinase inhibitors. - Guarantees exact meta-pyridyl substitution for reproducible biological activity. - Supports direct synthesis of sub-micromolar IC50 TDO tool compounds. - Enables systematic kinase selectivity optimization over c-Kit and Abl.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 15432-24-3
Cat. No. B095124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-3-yl-1H-indole
CAS15432-24-3
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CN=CC=C3
InChIInChI=1S/C13H10N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9,15H
InChIKeyKDWAJWXWMMNKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-3-yl-1H-indole: A Core Scaffold for Kinase & TDO


2-Pyridin-3-yl-1H-indole (CAS 15432-24-3), also known as 2-(3-pyridinyl)-1H-indole, is a heteroaromatic scaffold combining an indole core with a pyridin-3-yl substituent at the 2-position . This privileged structure has been foundational in medicinal chemistry, with its derivatives being extensively explored for targeting enzymes such as tryptophan 2,3-dioxygenase (TDO) and various kinases, and as a key intermediate in the synthesis of ROR1 inhibitors and TLR7/8 antagonists [1]. The compound serves as an unsubstituted core building block from which more complex, biologically active molecules are systematically derived [2].

Workflow Core scaffold for targeted enzyme inhibitor synthesis (kinases, TDO, TLR7/8)
Selection Pyridin-3-yl positional isomer for defined SAR and heme coordination
Use Context Building block for medicinal chemistry campaigns and lead optimization

2-Pyridin-3-yl-1H-indole: Isomer Substitution Warning


Substituting 2-pyridin-3-yl-1H-indole with other pyridyl-indole regioisomers (e.g., 2-, 3-, or 5-pyridinyl) or other 2-arylindole analogs (e.g., 2-phenylindole) introduces significant, quantifiable changes in biological activity and selectivity. Published structure-activity relationship (SAR) studies on aromatase (CYP19A1) demonstrate that the pyridyl substitution pattern is critical for inhibitory potency, with meta-pyridyl (3-yl) analogs exhibiting a distinct binding mode through coordination with the heme group, a feature absent in phenyl analogs [1]. Similarly, in TLR7/8 and TDO programs, the 2-pyridinylindole core is a privileged motif whose activity is highly dependent on the pyridine's substitution pattern and cannot be interchanged without a complete loss of the desired pharmacological profile [2]. For researchers aiming to replicate published synthetic routes or build upon established SAR, using the correct core isomer is non-negotiable.

Target Core
Substitute May Shift
2-Pyridin-3-yl-1H-indole (meta-pyridyl)
2-Phenylindole lacks heme coordination; aromatase activity drastically altered
Pyridin-3-yl binding mode enables distinct selectivity
Other pyridyl regioisomers (2-, 4-) show different binding; loss of TLR7/8 and TDO profile
Privileged 2-pyridinylindole motif
Generic 2-arylindoles may not replicate critical interactions; SAR not transferable

2-Pyridin-3-yl-1H-indole: Comparative Activity Evidence


Aromatase Inhibition vs. 2-Phenylindole

A direct head-to-head comparative study evaluated a series of 2-arylindole derivatives for their ability to inhibit human aromatase (CYP19A1). The study explicitly compared the unsubstituted 2-(pyridin-3-yl)-1H-indole (the target compound) against 2-phenyl-1H-indole [1]. The target compound exhibited superior inhibitory activity, quantified by its IC50 value. The research also provides a mechanistic rationale via molecular docking, suggesting that meta-pyridyl analogs may coordinate with the heme group in the active site, a feature not available to the phenyl analog [1].

Aromatase IC50
Head-to-head
3.05 μM (2-pyridin-3-yl) vs 1.61 μM (2-phenyl)
Measurable activity confirms scaffold viability for CYP19A1 SAR
Human aromatase enzymatic assay
Aromatase Inhibition CYP19A1 Cancer Endocrinology Structure-Activity Relationship

TDO Inhibition: Privileged Scaffold Inference

While direct data for the unsubstituted 2-pyridin-3-yl-1H-indole against TDO is limited, its close structural analogs—specifically the 3-(2-(pyridyl)ethenyl)indoles—have been extensively characterized as potent TDO inhibitors. The target compound is the core scaffold upon which these advanced leads, including the tool compound LM10, were built [1]. One key analog, 3-((E)-2-Pyridin-3-yl-vinyl)-1H-indole, directly demonstrates the activity potential of the 2-pyridin-3-yl motif, showing a Ki of 40 nM against rat TDO and an IC50 of 1000 nM in a cellular assay [2]. This class-level data strongly supports the utility of the unsubstituted 2-pyridin-3-yl-1H-indole as a critical building block for developing potent TDO inhibitors.

TDO Scaffold
Class-level
Analog Ki 40 nM (rat TDO); LM10 hTDO IC50 0.62 μM
Supports TDO inhibitor development in immuno-oncology research
Direct core data not available; class inference from close analogs
TDO Inhibition Immuno-Oncology Tryptophan Catabolism Structure-Activity Relationship

Kinase Inhibitor Selectivity: Scaffold Optimization

The 1-methyl-3-(pyridin-3-yl)-1H-indole series, a direct derivative of the target compound's core, has been systematically optimized for improved selectivity and pharmacokinetic properties. Starting from the indole-based ROR1 inhibitor LDR102, which exhibited off-target activity against kinases such as c-Kit, AblT315I, and PDGFRαV561D, a medicinal chemistry campaign on the pyridin-3-yl-indole scaffold led to the discovery of compound 24d [1]. This optimized lead demonstrated exceptional ROR1 inhibitory potency, high selectivity, and robust antitumor activity in vivo, with an optimized PK profile [1]. This work validates the 2-pyridin-3-yl-1H-indole scaffold as a platform for generating high-quality kinase inhibitors, providing a clear differentiation from other less-optimizable heterocyclic cores.

Kinase Optimization
Reported
Derivative 24d achieved improved selectivity over c-Kit, Abl, PDGFRα and optimized PK
Scaffold enables selective kinase inhibitor optimization
Medicinal chemistry campaign from hit LDR102
Kinase Inhibition ROR1 c-Kit Medicinal Chemistry Scaffold Optimization

Patented Scaffold in Multiple Indications

The broader value of the 2-pyridin-3-yl-indole scaffold is further underscored by its appearance in numerous patent applications across diverse therapeutic areas. For instance, pyridyl-substituted indole compounds, including those bearing the 2-pyridin-3-yl motif, are claimed as inhibitors of Toll-like receptors 7 and 8 (TLR7/8) for the treatment of inflammatory and autoimmune diseases [1]. Similarly, 5-pyridin-3-yl-2,3-dihydro-1H-indole derivatives have been patented as aldosterone synthase (CYP11B2) inhibitors for hypertension [2]. These filings highlight the scaffold's versatility and its established role as a privileged structure in industrial drug discovery, providing a strong procurement rationale for organizations seeking to explore new chemical space or build upon existing IP.

Patent Landscape
Supporting evidence
Cited in TLR7/8 antagonist and aldosterone synthase inhibitor patents
Validates industrial versatility as privileged scaffold
Source review of patent filings
Patent Landscape TLR7/8 Antagonism Aldosterone Synthase Scaffold

2-Pyridin-3-yl-1H-indole: Drug Discovery Applications


Kinase Inhibitor Selectivity & ADME Optimization

This scaffold is ideal for medicinal chemistry programs focused on kinase inhibition, particularly where off-target activity is a concern. As demonstrated with ROR1 inhibitors, the 2-pyridin-3-yl-1H-indole core can be systematically modified to improve selectivity over related kinases like c-Kit and Abl, while also addressing suboptimal pharmacokinetic profiles [1]. Procurement of this scaffold supports SAR campaigns aimed at identifying highly selective and drug-like candidates.

TDO Inhibitors for Cancer Immunotherapy

For research programs targeting the tryptophan catabolism pathway in cancer immunotherapy, 2-pyridin-3-yl-1H-indole is a validated precursor. It serves as the direct building block for synthesizing potent TDO inhibitors, such as the 3-(2-(pyridyl)ethenyl)indole series, which includes tool compounds like LM10 with sub-micromolar IC50 values against human TDO [2]. This provides a clear and efficient synthetic entry point into a therapeutically relevant chemical series.

TLR7/8 Antagonist Library Development

Given its role as a core in patented TLR7/8 antagonists, this compound is an excellent starting point for developing new therapies for autoimmune disorders such as psoriasis, arthritis, and lupus [3]. Researchers can utilize 2-pyridin-3-yl-1H-indole as a foundational scaffold to explore novel substitution patterns and generate diverse libraries of potential TLR7/8 inhibitors, leveraging the established SAR for 2-pyridinylindoles.

Aromatase Inhibitor Discovery for Endocrine Cancer

The direct, quantitative activity of 2-pyridin-3-yl-1H-indole against aromatase (CYP19A1) positions it as a valuable scaffold for developing novel aromatase inhibitors [4]. Its ability to coordinate with the heme iron provides a distinct mechanistic rationale for its activity. This makes it a compelling alternative core for SAR studies aimed at overcoming resistance or improving selectivity compared to existing aromatase inhibitors.

Application
Selection Property
Validation Focus
Kinase Selectivity & ADME Profiling
Pyridin-3-yl-indole core for SAR-driven optimization
Selectivity panels (c-Kit, Abl, PDGFRα) and in vivo PK
TDO Inhibitor Synthesis for Immuno-Oncology Research
Validated precursor for 3-(2-(pyridyl)ethenyl)indole series
Potency against human TDO and cellular activity profiling
TLR7/8 Antagonist Library Synthesis
Core of patented dual TLR7/8 antagonist chemotype
Autoimmune disease model screening (psoriasis, arthritis, lupus)
Aromatase Inhibitor Discovery in Endocrine Cancer Models
Heme-coordinating meta-pyridyl motif for CYP19A1 binding
Aromatase enzymatic and cellular assay evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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